5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride
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Overview
Description
Scientific Research Applications
5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It can be used to study the interactions of sulfonyl chloride compounds with biological molecules.
Safety and Hazards
5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride is considered hazardous and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
Preparation Methods
The synthesis of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride typically involves the reaction of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonic acid with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (for substitution reactions), oxidizing agents (for oxidation reactions), and water or aqueous solutions (for hydrolysis). The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications that can affect the function of these molecules. The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or biological studies .
Comparison with Similar Compounds
Similar compounds to 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride include:
5-(1,3-oxazol-5-yl)thiophene-2-sulfonyl Chloride: This compound has a similar structure but with a different position of the oxazole ring.
2-Thiophenesulfonyl Chloride: This compound lacks the oxazole ring but retains the thiophene and sulfonyl chloride functionalities.
The uniqueness of this compound lies in its combination of the oxazole and thiophene rings, which can impart distinct chemical and biological properties .
Properties
IUPAC Name |
5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S2/c8-14(10,11)7-2-1-6(13-7)5-3-4-12-9-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOOPXTYGCQGOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C2=CC=C(S2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383894 |
Source
|
Record name | 5-(1,2-Oxazol-3-yl)thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160233-27-2 |
Source
|
Record name | 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160233-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1,2-Oxazol-3-yl)thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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